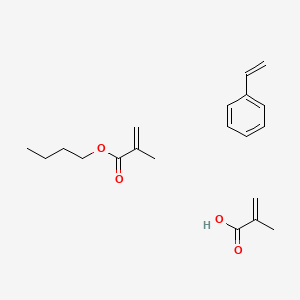

Butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

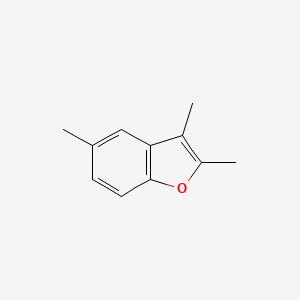

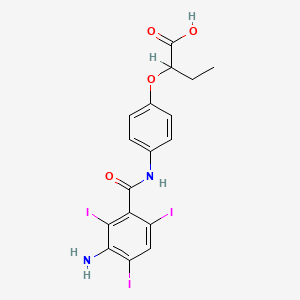

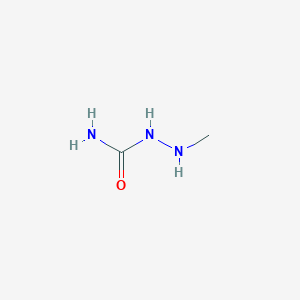

Butyl 2-methylprop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are important compounds in the field of organic chemistry. These compounds are widely used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate is an ester derived from 2-methylprop-2-enoic acid, while styrene is a monomer used in the production of polystyrene and other copolymers.

Vorbereitungsmethoden

Butyl 2-methylprop-2-enoate

Butyl 2-methylprop-2-enoate is typically synthesized through the esterification of 2-methylprop-2-enoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .

2-methylprop-2-enoic acid

The process involves converting acetone cyanohydrin to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to yield methacrylic acid .

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, to produce styrene and hydrogen gas .

Analyse Chemischer Reaktionen

Butyl 2-methylprop-2-enoate

Butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(butyl methacrylate), which is used in coatings and adhesives.

Esterification: It can react with alcohols to form different esters.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid undergoes several reactions characteristic of α,β-unsaturated acids:

Diels-Alder Reaction: It can participate in cycloaddition reactions with dienes.

Michael Addition: It can undergo conjugate addition with nucleophiles.

Styrene

Styrene is highly reactive and undergoes various reactions:

Wissenschaftliche Forschungsanwendungen

Butyl 2-methylprop-2-enoate

Butyl 2-methylprop-2-enoate is used in the production of polymers and copolymers for coatings, adhesives, and sealants . It is also used in the synthesis of various specialty chemicals.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is used in the production of polymethacrylic acid and its esters, which are used in coatings, adhesives, and superabsorbent polymers . It is also used in the pharmaceutical industry for the synthesis of various drugs.

Styrene

Styrene is a key monomer in the production of polystyrene, which is used in packaging, insulation, and disposable containers . It is also used in the production of synthetic rubber and resins.

Wirkmechanismus

Butyl 2-methylprop-2-enoate

The mechanism of action of butyl 2-methylprop-2-enoate involves its polymerization to form poly(butyl methacrylate). The polymerization process is initiated by free radicals, which add to the double bond of the monomer, leading to the formation of a polymer chain .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid exerts its effects through its ability to undergo polymerization and copolymerization reactions. The carboxyl group in the molecule allows it to form hydrogen bonds and interact with other molecules, making it useful in various applications .

Styrene

Styrene’s mechanism of action involves its polymerization to form polystyrene. The polymerization process is initiated by free radicals, which add to the double bond of styrene, leading to the formation of a polymer chain .

Vergleich Mit ähnlichen Verbindungen

Butyl 2-methylprop-2-enoate

Similar compounds include methyl 2-methylprop-2-enoate and ethyl 2-methylprop-2-enoate. Butyl 2-methylprop-2-enoate is unique due to its longer alkyl chain, which provides different physical properties, such as lower volatility and higher boiling point .

2-methylprop-2-enoic acid

Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to the presence of a methyl group on the double bond, which affects its reactivity and polymerization behavior .

Styrene

Similar compounds include vinyl toluene and α-methylstyrene. Styrene is unique due to its high reactivity and ability to form a wide range of copolymers .

Eigenschaften

CAS-Nummer |

25301-37-5 |

|---|---|

Molekularformel |

C20H28O4 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H14O2.C8H8.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2,4-6H2,1,3H3;2-7H,1H2;1H2,2H3,(H,5,6) |

InChI-Schlüssel |

MVAUZYMUXCUOQI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |

Verwandte CAS-Nummern |

25301-37-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)

![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)